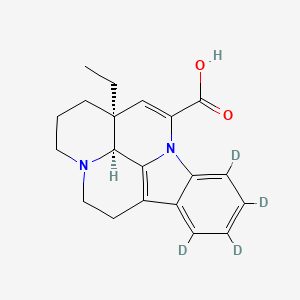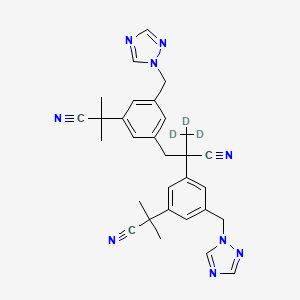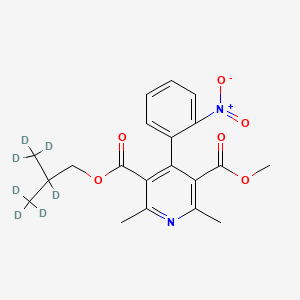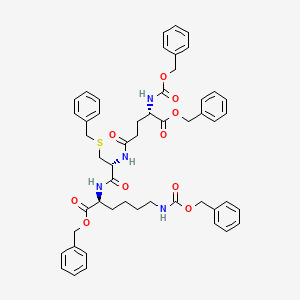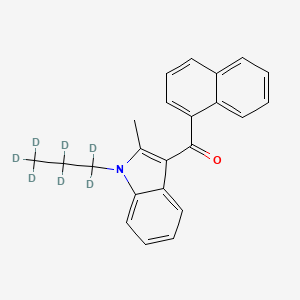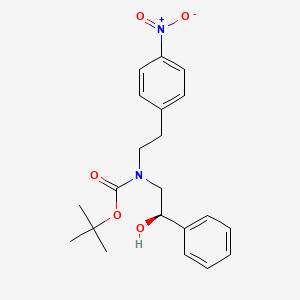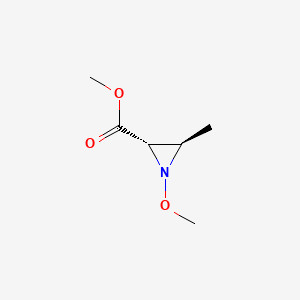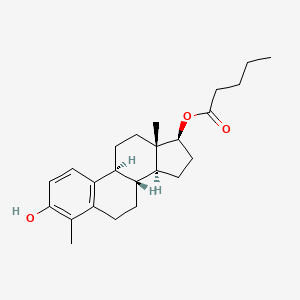
4-Methyl Estradiol 17-Valerate
Descripción general
Descripción
4-Methyl Estradiol 17-Valerate is a derivative of Estradiol . Estradiol is the major estrogen secreted by the premenopausal ovary . It is used as an antitumor agent .
Molecular Structure Analysis
The molecular formula of 4-Methyl Estradiol 17-Valerate is C24H34O3 . The compound undergoes a reversible isosymmetric structural phase transition at low temperature (around 250 K), which results from the reorientation of the valerate chain . The conformational difference also induces changes in molecular torsional angles and on the hydrogen bond pattern .
Aplicaciones Científicas De Investigación
Genetic Modelling of Estrogen Metabolism
Research highlights the significant role of genetic variability in estrogen metabolism concerning disease susceptibility. Mutations in genes encoding cytochrome P450 enzymes, which are involved in estrogen metabolism, have been linked to various cancers and conditions like congenital glaucoma and polycystic ovary syndrome. This underscores the importance of understanding individual genetic differences in estrogen metabolism for disease prediction and prevention (Huber, Schneeberger, & Tempfer, 2002).
Neuroprotective Potential of Estrogens
Estrogens, including estradiol, have shown protective effects against neurodegeneration and cognitive decline in aging females. The timing of hormone therapy initiation post-menopause appears critical in determining its efficacy, suggesting a "window of opportunity" for the beneficial effects of estrogens on brain health and cognition (Daniel, 2013).
Estrogens and Cancer Risk
The metabolic pathways of estrogens, through their conversion into catechol estrogens and further into reactive quinones, have been studied for their potential roles in cancer development. These metabolites can cause DNA damage and form mutagenic adducts, providing a mechanistic insight into how estrogens could contribute to carcinogenesis, especially in hormone-dependent cancers like breast and ovarian cancer (Yager, 2015).
Estrogens in Environmental Science
The environmental impact of estrogens, particularly from livestock waste, has been a growing concern due to their potential as endocrine-disrupting compounds. Studies have assessed the environmental fate of estrogens, their persistence, and mobility, which could adversely affect aquatic ecosystems and water quality. This line of research emphasizes the need for effective waste management practices and environmental monitoring to mitigate the impact of estrogens on the ecosystem (Hanselman, Graetz, & Wilkie, 2003).
Mecanismo De Acción
Target of Action
4-Methyl Estradiol 17-Valerate is a pro-drug of Estradiol , a naturally occurring hormone that circulates endogenously within the human body . The primary targets of this compound are the estrogen receptors (ER), including ERα and ERβ subtypes , which are located in various tissues including the breasts, uterus, ovaries, skin, prostate, bone, fat, and brain .
Mode of Action
The compound interacts with its targets by binding to the estrogen receptors . This binding activates
Safety and Hazards
4-Methyl Estradiol 17-Valerate should be handled with care. It is advised to avoid inhalation and contact with skin, eyes, and clothing . It is also recommended to avoid release to the environment . The compound may cause harm if swallowed, in contact with skin or if inhaled . It is suspected of causing cancer and may damage fertility or the unborn child .
Propiedades
IUPAC Name |
[(8R,9S,13S,14S,17S)-3-hydroxy-4,13-dimethyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] pentanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H34O3/c1-4-5-6-23(26)27-22-12-10-20-19-8-7-16-15(2)21(25)11-9-17(16)18(19)13-14-24(20,22)3/h9,11,18-20,22,25H,4-8,10,12-14H2,1-3H3/t18-,19-,20+,22+,24+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYULKAMCRUYZJT-KVMFQRFPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)OC1CCC2C1(CCC3C2CCC4=C3C=CC(=C4C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC(=O)O[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=C3C=CC(=C4C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H34O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30159611 | |
| Record name | 4-Methyl estradiol 17-valerate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30159611 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
370.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl Estradiol 17-Valerate | |
CAS RN |
1359847-37-2 | |
| Record name | 4-Methyl estradiol 17-valerate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1359847372 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Methyl estradiol 17-valerate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30159611 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-METHYL ESTRADIOL 17-VALERATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5PDP2ZZR0N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



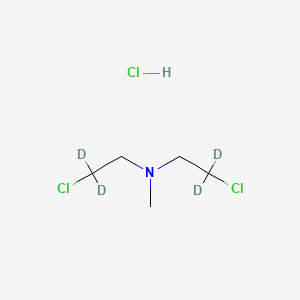
![butyl 4-[(2S)-3-[(2S)-2-carbamoylpyrrolidin-1-yl]-3-oxo-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]propyl]imidazole-1-carboxylate](/img/structure/B588870.png)

